molecular formula C11H9NO2 B8816325 1-(4-hydroxyquinolin-3-yl)ethanone CAS No. 6622-19-1

1-(4-hydroxyquinolin-3-yl)ethanone

Cat. No.: B8816325
CAS No.: 6622-19-1
M. Wt: 187.19 g/mol
InChI Key: NZXUIQMHGFPOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyquinolin-3-yl)ethanone is a compound belonging to the quinoline family, characterized by a quinoline ring substituted with a hydroxy group at the 4-position and an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyquinoline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . Another method involves the cyclization of anthranilic acid derivatives, which can be achieved under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-hydroxyquinolin-3-yl)ethanone and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects . Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

6622-19-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-acetyl-1H-quinolin-4-one

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14)

InChI Key

NZXUIQMHGFPOHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

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